Diphenylsilane

Catalog No.
S725422
CAS No.
775-12-2
M.F
C12H10Si
M. Wt
182.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylsilane

CAS Number

775-12-2

Product Name

Diphenylsilane

Molecular Formula

C12H10Si

Molecular Weight

182.29 g/mol

InChI

InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H

InChI Key

BPYFPNZHLXDIGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Si]C2=CC=CC=C2

Precursor for Silicon-Based Polymers and Materials:

  • Diphenylsilane serves as a crucial building block for synthesizing various silicon-containing polymers and materials with desirable properties.
  • These materials hold potential applications in various fields, including:
    • Electronics: Diphenylsilane-derived polymers are being explored for their potential use in organic semiconductors and photovoltaics due to their tunable electrical and optical properties [].
    • Medicine: Researchers are investigating the use of diphenylsilane-based materials in drug delivery systems and biocompatible implants due to their good biocompatibility and controlled release properties [].

Source of Silyl Groups in Organic Synthesis:

  • The Si-H bond in diphenylsilane readily reacts with various organic functional groups, allowing the introduction of a "silyl group" (SiR3) into organic molecules.
  • This transformation is valuable in organic synthesis for:
    • Protecting sensitive functional groups: Silyl groups can be attached to protect certain functionalities in a molecule during reactions and then later removed under specific conditions [].
    • Modifying the reactivity of molecules: Introducing silyl groups can alter the reactivity of organic molecules, enabling further transformations and tailoring their properties for specific applications [].

Hydrosilylation Reactions:

  • Diphenylsilane participates in hydrosilylation reactions, where a Si-H bond reacts with an unsaturated carbon-carbon bond (C=C) to form a new C-Si bond.
  • This reaction is valuable for:
    • Synthesis of organosilicon compounds: Hydrosilylation offers a versatile approach to prepare various organosilicon compounds with diverse structures and functionalities [].
    • Surface modification: Diphenylsilane can be used to modify the surfaces of materials by introducing silicon-containing functionalities, which can improve adhesion, wettability, and other surface properties [].

Origin

Diphenylsilane is not a naturally occurring compound. It is typically synthesized in laboratories for use in organic chemistry experiments [].

Significance

Diphenylsilane's significance lies in its ability to act as a source of silicon hydride (Si-H) which readily participates in various organic reactions. It finds applications in:

  • Amide bond formation [].
  • Alkene hydrosilylation for creating carbon-silicon bonds [].
  • Deoxygenation of carbonyl compounds.

Molecular Structure Analysis

Diphenylsilane possesses a central silicon (Si) atom bonded to two phenyl (C6H5) groups and two hydrogen (H) atoms. The silicon atom exhibits sp3 hybridization, resulting in a tetrahedral geometry. The Si-H bonds are polar due to the higher electronegativity of silicon compared to hydrogen. The phenyl groups contribute to the overall hydrophobicity of the molecule [].


Chemical Reactions Analysis

Synthesis

Diphenylsilane can be synthesized through several methods. A common approach involves the reaction of dichlorophenylsilane with lithium aluminum hydride (LiAlH4) [].

Ph2SiCl2 + 2LiAlH4 -> Ph2SiH2 + 2AlCl3 + 2LiH

Reactions

Diphenylsilane participates in various reactions due to the reactive Si-H bond. Here are two key examples:

  • Amide Bond Formation (Carboddiimide Method): Diphenylsilane reacts with a carbodiimide (R-N=C=N-R) and a carboxylic acid to form an amide bond [].
Ph2SiH2 + R-N=C=N-R + R'COOH -> Ph2Si(OOCR') + R-C(=O)NHR'
  • Alkene Hydrosilylation: Diphenylsilane reacts with alkenes (unsaturated hydrocarbons) in the presence of a catalyst (e.g., transition metal complexes) to form organosilanes (compounds containing Si-C bonds) [].
Ph2SiH2 + >C=C< + Cat. -> Ph2Si-C(R)(R')-H

Note

These are simplified examples. The specific reaction conditions and catalysts can vary depending on the desired outcome.

Physical and Chemical Properties

  • Formula: C12H12Si
  • Molecular Weight: 184.3 g/mol
  • Physical State: Colorless liquid []
  • Melting Point: Not reported
  • Boiling Point: 95-97 °C at 13 mmHg []
  • Density: 0.993 g/mL at 25 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and toluene []
  • Stability: Relatively stable under dry conditions. Decomposes upon exposure to moisture or air [].

Diphenylsilane's mechanism of action depends on the specific reaction. However, the key element is the cleavage of the Si-H bond. The silicon atom, with its empty d-orbitals, can readily accept electron density from reaction partners. The released hydrogen atom can act as a reducing agent or participate in other proton transfer processes [, ].

For instance, in amide bond formation, the Si-H bond reacts with the carbodiimide, activating it towards nucleophilic attack by the carboxylate group of the carboxylic acid. This leads to amide bond formation and regeneration of the silicon center [].

Diphenylsilane is primarily known for its role as a reducing agent in organic synthesis. It participates in several key reactions:

  • Deoxygenation: Diphenylsilane can reduce alcohols via their thiocarbonyl derivatives through radical chain processes, often initiated by triethylborane in air .
  • Amide Bond Formation: It serves as a coupling reagent for forming amide bonds between carboxylic acids and amines, producing hydrogen and siloxane as by-products .
  • Hydrosilylation: Activated by N-heterocyclic carbenes, diphenylsilane can hydrosilylate carbonyl compounds under mild conditions .
  • Reductive Reactions: It is involved in reducing carboxylic esters to alcohols and α-halo ketones in the presence of specific catalysts, achieving high yields .

Diphenylsilane can be synthesized through several methods:

  • From Diphenylchlorosilane: A common method involves reacting diphenylchlorosilane with a solvent like tetrahydrofuran in the presence of a catalyst at low temperatures (-10 to 0 °C). The reaction is monitored using thin-layer chromatography until completion .
  • Deprotonation Reactions: Recent studies have explored deprotonation methods using organosilyllithium agents, enabling new synthetic pathways involving diphenylsilane .

Diphenylsilane has diverse applications in various fields:

  • Organic Synthesis: Utilized as a reducing agent and coupling reagent in organic reactions.
  • Material Science: Employed in creating silyl-substituted compounds and as a precursor for silicon-based materials.
  • Sensors: Used in developing fluorescent film sensors for detecting nitroaromatic explosives through monolayer assemblies on surfaces .

Research on interaction studies involving diphenylsilane primarily focuses on its reactivity with various substrates in organic reactions. These studies reveal its effectiveness as a reducing agent and its ability to facilitate bond formations under mild conditions. Its interactions with catalytic systems have been explored to enhance selectivity and yield in synthetic applications.

Diphenylsilane shares similarities with other silanes but possesses unique characteristics that distinguish it:

CompoundMolecular FormulaKey Features
DimethylsilaneC₂H₆SiLess sterically hindered; more reactive
Tris(trimethylsilyl)phosphineC₉H₂₁PSi₃Used in organophosphorus chemistry; more complex structure
PhenyltrimethoxysilaneC₉H₁₂O₃SiUsed for surface modifications; more polar due to methoxy groups

Diphenylsilane's dual phenyl groups provide unique steric effects that influence its reactivity compared to simpler silanes like dimethylsilane.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17950-94-6
775-12-2

Wikipedia

Diphenylsilane

General Manufacturing Information

Benzene, 1,1'-silylenebis-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types